Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester
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Overview
Description
Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester is a chemical compound with the molecular formula C10H8I2O4. It is known for its unique structure, which includes two iodine atoms and a methoxy group attached to a phenoxy ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester typically involves the reaction of 2,4-diiodo-6-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenoxy compounds.
Substitution: Phenoxy compounds with substituted functional groups.
Scientific Research Applications
Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of iodine atoms enhances its ability to form strong interactions with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester
- Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, ethyl ester
Comparison
Compared to similar compounds, acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester is unique due to its specific substitution pattern on the phenoxy ring. The presence of two iodine atoms and a methoxy group in particular positions confers distinct chemical and biological properties, making it valuable for specialized research applications.
Biological Activity
Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article synthesizes available research findings related to its biological activity, including case studies and detailed data tables.
Chemical Structure and Properties
The molecular formula for this compound is C10H10I2O4, with a molecular weight of approximately 397.0 g/mol. The structure features a methoxy group and diiodo substituents on a phenoxy backbone, which may enhance its biological activity compared to simpler compounds.
Biological Activity Overview
Research indicates that compounds with halogen substitutions often exhibit enhanced biological properties. Specifically, the presence of iodine atoms can increase lipophilicity and alter the interaction with biological targets. Here are some key findings regarding the biological activity of this compound:
- Anticancer Activity :
- Antimicrobial Properties :
- Phytotoxic Effects :
Table 1: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Anticancer | Cytotoxicity against cancer cells | |
Antimicrobial | Inhibition of bacterial growth | |
Phytotoxic | Growth inhibition in plants |
Table 2: Comparison with Related Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-methyl ester | C10H10I2O4 | Anticancer, antimicrobial |
Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-methyl ester | C10H9ClI2O4 | Anticancer |
2-(4-Chloro-2-methoxyphenoxy)acetic acid | C9H8ClO3 | Moderate phytotoxicity |
Case Studies
-
Cytotoxicity Against Pancreatic Cancer Cells :
A study evaluated the effectiveness of diiodo-phenolic compounds against pancreatic cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard treatments like gemcitabine, suggesting a promising avenue for further research into its anticancer properties . -
Microbial Inhibition Studies :
In an investigation into antimicrobial properties, a series of halogenated phenolic compounds were tested against common bacterial strains. The results showed that the presence of iodine significantly increased the inhibitory effects compared to non-halogenated analogs .
Properties
CAS No. |
646054-34-4 |
---|---|
Molecular Formula |
C10H10I2O4 |
Molecular Weight |
447.99 g/mol |
IUPAC Name |
methyl 2-(2,4-diiodo-6-methoxyphenoxy)acetate |
InChI |
InChI=1S/C10H10I2O4/c1-14-8-4-6(11)3-7(12)10(8)16-5-9(13)15-2/h3-4H,5H2,1-2H3 |
InChI Key |
PNTFMAGKTBZYSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)I)I)OCC(=O)OC |
Origin of Product |
United States |
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